molecular formula C23H29N7O B12373206 Prmt4-IN-3

Prmt4-IN-3

Cat. No.: B12373206
M. Wt: 419.5 g/mol
InChI Key: RMIWGHBRLVZTBB-LJQANCHMSA-N
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Description

Prmt4-IN-3 is a selective inhibitor of protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1). PRMT4 is an enzyme that catalyzes the methylation of arginine residues in histones and other proteins, playing a crucial role in the regulation of gene expression. The inhibition of PRMT4 has been of significant interest due to its involvement in various biological processes and diseases, including cancer .

Preparation Methods

The synthesis of Prmt4-IN-3 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.

    Introduction of Functional Groups: Specific functional groups are introduced to the core structure to enhance the compound’s selectivity and potency. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification and Characterization: The final compound is purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Prmt4-IN-3 undergoes various chemical reactions, including:

Scientific Research Applications

Prmt4-IN-3 has a wide range of scientific research applications:

Mechanism of Action

Prmt4-IN-3 exerts its effects by selectively inhibiting the enzymatic activity of PRMT4. The compound binds to the active site of PRMT4, preventing the transfer of methyl groups to arginine residues in target proteins. This inhibition disrupts the methylation of histones and other proteins, leading to changes in gene expression and cellular functions. The molecular targets of this compound include histone H3 and various transcription factors involved in gene regulation .

Comparison with Similar Compounds

Prmt4-IN-3 is compared with other PRMT4 inhibitors and similar compounds:

This compound stands out due to its high selectivity for PRMT4, making it a valuable tool for studying the specific biological functions and therapeutic potential of PRMT4 inhibition.

Properties

Molecular Formula

C23H29N7O

Molecular Weight

419.5 g/mol

IUPAC Name

4-[4-(aminomethyl)anilino]-N-[(3R)-1-[2-(methylamino)ethyl]pyrrolidin-3-yl]quinazoline-7-carboxamide

InChI

InChI=1S/C23H29N7O/c1-25-9-11-30-10-8-19(14-30)29-23(31)17-4-7-20-21(12-17)26-15-27-22(20)28-18-5-2-16(13-24)3-6-18/h2-7,12,15,19,25H,8-11,13-14,24H2,1H3,(H,29,31)(H,26,27,28)/t19-/m1/s1

InChI Key

RMIWGHBRLVZTBB-LJQANCHMSA-N

Isomeric SMILES

CNCCN1CC[C@H](C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN

Canonical SMILES

CNCCN1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN

Origin of Product

United States

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